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Abstract

AZD1940, also known as ART-2713 or NEO-1940, emerged from AstraZeneca's drug
discovery program as a promising non-central nervous system (CNS) penetrating cannabinoid
receptor agonist for the treatment of neuropathic pain. This technical guide provides a
comprehensive overview of the history and development of AZD1940, from its initial discovery
and promising preclinical profile to its ultimate discontinuation following disappointing clinical
trial results. We will delve into its mechanism of action, summarize the key quantitative data
from preclinical and clinical studies, and provide detailed experimental methodologies for the
pivotal assays and models employed in its evaluation. This document is intended for
researchers, scientists, and drug development professionals interested in the challenges of
translating preclinical efficacy to clinical success, particularly in the complex field of
cannabinoid pharmacology.

Introduction: The Quest for Peripherally-Restricted
Cannabinoid Analgesics

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has long
been a target for the development of novel analgesics.[1] CB1 receptors are highly expressed
in the CNS and mediate the psychoactive effects of cannabinoids, while also playing a
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significant role in pain modulation.[1] CB2 receptors are primarily found in immune cells and
are involved in inflammatory processes.[1] The therapeutic potential of targeting these
receptors for pain relief has been hampered by the undesirable CNS side effects associated
with direct CB1 receptor agonists. This led to a focused effort in the pharmaceutical industry to
develop peripherally selective cannabinoid agonists — compounds that could elicit analgesic
effects in the peripheral nervous system without crossing the blood-brain barrier and causing
psychoactivity. AZD1940 was a key candidate in this endeavor.

Discovery and Development History

Developed by AstraZeneca, AZD1940 is a potent, orally active, full agonist at both human CB1
and CB2 receptors.[1] Preclinical studies in rodent models of inflammatory and neuropathic
pain demonstrated robust analgesic effects.[1][2] Furthermore, these studies suggested low
brain uptake of the compound at analgesic doses in both rats and primates, fueling optimism
for its clinical development as a peripherally-restricted analgesic.[2][3]

However, the transition from preclinical promise to clinical reality proved challenging. Phase 2
clinical trials in humans for post-operative dental pain and capsaicin-induced pain failed to
demonstrate significant analgesic efficacy compared to placebo.[4][5] Paradoxically, despite its
intended peripheral action, dose-dependent and centrally-mediated side effects, such as
dizziness, sedation, and nausea, were observed.[3][4] This combination of a lack of efficacy
and unexpected CNS effects ultimately led to the discontinuation of the clinical development of
AZD1940.

Mechanism of Action

AZD1940 is a high-affinity agonist for both CB1 and CB2 receptors.[1] These receptors are G-
protein coupled receptors (GPCRS) that, upon activation, initiate a cascade of intracellular
signaling events. The primary signaling pathway for both CB1 and CB2 receptors involves
coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting
in decreased intracellular cyclic adenosine monophosphate (CAMP) levels. Additionally,
activation of these receptors can lead to the modulation of various ion channels and the
activation of mitogen-activated protein kinase (MAPK) signaling pathways.[3]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20336422/
https://pubmed.ncbi.nlm.nih.gov/20336422/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20336422/
https://pubmed.ncbi.nlm.nih.gov/20336422/
https://www.researchgate.net/publication/234156718_Evaluation_of_analgesic_efficacy_and_psychoactive_effects_of_AZD1940_a_novel_peripherally_acting_cannabinoid_agonist_in_human_capsaicin-induced_pain_and_hyperalgesia
https://www.researchgate.net/publication/234156718_Evaluation_of_analgesic_efficacy_and_psychoactive_effects_of_AZD1940_a_novel_peripherally_acting_cannabinoid_agonist_in_human_capsaicin-induced_pain_and_hyperalgesia
https://experiments.springernature.com/articles/10.1007/978-1-60327-323-7_14
https://www.researchgate.net/publication/313479730_Pre-clinical_pharmacological_properties_of_novel_peripherally-acting_CB1-CB2_agonists
https://pubmed.ncbi.nlm.nih.gov/23324098/
https://experiments.springernature.com/articles/10.1007/978-1-60327-323-7_14
https://www.researchgate.net/publication/313479730_Pre-clinical_pharmacological_properties_of_novel_peripherally-acting_CB1-CB2_agonists
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20336422/
https://experiments.springernature.com/articles/10.1007/978-1-60327-323-7_14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway of AZD1940 at CB1 and CB2
Receptors

Intracellular Signaling

1 CAMP

Anti-inflammatory
Effects

MAPK

Cell Membrane Activates Signaling

CB1 Receptor

Binds e Activates |
A

CB2 Receptor
Binds
Activates |

Inhibits

Adenylyl
Cyclase

AZD1940

Activates

MAPK
Signaling

Click to download full resolution via product page
Figure 1: Simplified signaling pathway of AZD1940 at CB1 and CB2 receptors.

Quantitative Data
Table 1: In Vitro Binding Affinity of AZD1940

Receptor Species Assay Type pKi Ki (nM) Reference
Radioligand
CB1 Human o 7.93 11.7 [1]
Binding
Radioligand
CB2 Human o 9.06 0.87 [1]
Binding

Note: Detailed functional activity data (e.g., EC50, Emax) and preclinical pharmacokinetic data
are not readily available in the public domain.
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and [8]
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etics. Results
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Experimental Protocols

While the specific, proprietary protocols used by AstraZeneca are not publicly available, the

following sections describe the standard methodologies for the key experiments conducted
during the development of AZD1940.

In Vitro Receptor Binding Assays
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Obijective: To determine the binding affinity (Ki) of AZD1940 for CB1 and CB2 receptors.
General Protocol (Radioligand Competition Binding):

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are
prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue (for CB1).

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, 1 mM CacCl2, 0.2% BSA,
pH 7.4) is used.

Radioligand: A radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g.,
[BH]CP-55,940) is used at a concentration near its Kd.

Competition: Increasing concentrations of unlabeled AZD1940 are incubated with the cell
membranes and the radioligand.

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

Quantification: The amount of radioactivity trapped on the filters is measured by liquid
scintillation counting.

Data Analysis: The concentration of AZD1940 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation.

In Vivo Pain Models

Objective: To evaluate the analgesic efficacy of AZD1940 in animal models of pain.
General Protocol (Neuropathic Pain - e.g., Chronic Constriction Injury Model in Rats):

e Model Induction: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic
gut sutures to induce a neuropathic pain state.
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o Behavioral Assessment: Mechanical allodynia (pain response to a normally non-painful
stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined
before and after drug administration.

e Drug Administration: AZD1940 is administered orally at various doses.

o Data Collection: Paw withdrawal thresholds are measured at multiple time points after drug
administration.

» Data Analysis: The reversal of allodynia is calculated as a percentage of the maximum
possible effect.

General Protocol (Inflammatory Pain - e.g., Complete Freund's Adjuvant (CFA) Model in Rats):

e Model Induction: CFA is injected into the plantar surface of a rat's hind paw to induce
localized inflammation and hyperalgesia.

o Behavioral Assessment: Thermal hyperalgesia (increased sensitivity to a noxious heat
stimulus) is assessed using a plantar test apparatus. The paw withdrawal latency is
measured.

e Drug Administration: AZD1940 is administered orally at various doses.

o Data Collection: Paw withdrawal latencies are measured at multiple time points after drug
administration.

o Data Analysis: The increase in paw withdrawal latency (analgesic effect) is determined.

Human Experimental Pain Models

Objective: To assess the analgesic efficacy of AZD1940 in controlled pain models in healthy
volunteers.

Protocol (Capsaicin-Induced Pain and Hyperalgesia):[7][9]

e Subject Population: Healthy male volunteers.
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e Drug Administration: Single oral doses of AZD1940 (e.g., 400 pug and 800 pug) or placebo are
administered in a double-blind, crossover design.

» Pain Induction: Intradermal injection of capsaicin is used to induce ongoing pain and primary
hyperalgesia. Topical application of capsaicin cream is used to induce secondary
hyperalgesia.

e Pain Assessment:
o Ongoing pain intensity is rated on a Visual Analogue Scale (VAS).
o The area of secondary hyperalgesia to light touch is mapped.
o Heat pain thresholds are determined.

o CNS Effects Assessment: Subjective CNS effects are assessed using Visual Analogue Mood
Scales (VAMS) for feelings such as 'high' and 'sedated'.[6]

o Data Analysis: Changes in pain scores, hyperalgesia areas, and VAMS scores are compared
between AZD1940 and placebo treatments.

Experimental Workflow Diagrams
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Figure 2: General workflow for a radioligand binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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